4-Methylbenzylamine
Overview
Description
It is a colorless to slightly yellow liquid with a boiling point of 195°C and a melting point of 12-13°C . This compound is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the para position.
Mechanism of Action
Target of Action
4-Methylbenzylamine is a methylated benzylamine It has been shown to counteract the hypophagic effects of amphetamine acting on brain shaker-like kv11 channels . These channels play a crucial role in regulating neuronal excitability.
Mode of Action
It is known that this compound can stimulate food consumption . This suggests that it may interact with its targets, such as the Kv1.1 channels, to modulate their activity and influence physiological processes like appetite regulation.
Biochemical Pathways
Given its observed effects on food consumption and its interaction with kv11 channels , it is likely that it influences pathways related to neuronal signaling and appetite regulation.
Result of Action
This compound has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine . This suggests that it may have molecular and cellular effects that promote appetite and counteract appetite suppression.
Biochemical Analysis
Biochemical Properties
4-Methylbenzylamine interacts with various enzymes, proteins, and other biomolecules. It has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzylamine can be synthesized through several methods:
Reduction of 4-Methylbenzyl Cyanide: This method involves the reduction of 4-methylbenzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reductive Amination: Another common method is the reductive amination of 4-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic hydrogenation of 4-methylbenzyl cyanide. This process is efficient and yields high purity products .
Chemical Reactions Analysis
4-Methylbenzylamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium cyanoborohydride, hydrogen gas with catalysts.
Acylating agents: Acyl chlorides.
Major products formed from these reactions include 4-methylbenzaldehyde, amides, and imines .
Scientific Research Applications
4-Methylbenzylamine has several applications in scientific research:
Comparison with Similar Compounds
4-Methylbenzylamine can be compared with other similar compounds such as:
Benzylamine: The parent compound, which lacks the methyl group on the benzene ring.
4-Methoxybenzylamine: This compound has a methoxy group instead of a methyl group at the para position.
4-Fluorobenzylamine: This compound has a fluorine atom at the para position.
The uniqueness of this compound lies in its specific applications in stimulating food consumption and its role in the synthesis of anticonvulsants .
Properties
IUPAC Name |
(4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSWYPNXFHGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059306 | |
Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
104-84-7 | |
Record name | 4-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |
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Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylbenzylamine?
A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, researchers characterized N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound synthesized using this compound as a starting material, by elemental analysis, 1H NMR, IR, and ESI. []
Q3: What is the stability of this compound under various conditions?
A: While specific stability data for this compound is limited in the provided research, its use in various applications suggests reasonable stability under common laboratory conditions. For example, it was successfully used in reactions requiring refluxing toluene solutions at 110°C for extended periods. [] Further research is necessary to determine its stability under specific conditions like varying pH, temperature, and light exposure.
Q4: How is this compound typically quantified in research settings?
A: Capillary electrophoresis (CE) with indirect UV detection has proven effective in separating and quantifying this compound alongside compounds like N-methylmorpholine-N-oxide (NMMO), N-methylmorpholine (NMM), and morpholine (M). This method allows researchers to monitor reaction kinetics involving NMMO where these compounds are present. [, ]
Q5: Are there other analytical techniques suitable for studying this compound?
A: Beyond CE, researchers have employed techniques like 1H NMR spectroscopy to analyze reactions involving this compound, especially in the context of synthesizing complex molecules like cyclic helicates. [] Additionally, techniques like mass spectrometry (ESI-MS) have been crucial in confirming the structural formula of compounds derived from this compound. []
Q6: What are some applications of this compound in chemical synthesis?
A: this compound serves as a key starting material in synthesizing various compounds. One example is its use in preparing (p-methylphenyl) methylamine-N-ethylmorpholine hydrochloride, a valuable pharmaceutical intermediate. [] Additionally, it has been used in multi-step syntheses to create compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which exhibits antiproliferative activity against leukemia K562 cells. []
Q7: How is this compound utilized in analytical chemistry?
A: this compound plays a crucial role in the analysis of trace metals in various matrices. Researchers use it as a component in capillary electrophoresis (CE) methods for determining alkali and alkaline earth metals (ammonium, potassium, sodium, calcium, magnesium, barium, strontium) alongside transition metals (cobalt, cadmium, nickel, zinc, lead, and copper) in samples like air particulate matter. []
Q8: Are there any specific examples of this compound's role in analytical methods?
A: In capillary electrophoresis, researchers have successfully used this compound as a component of the background electrolyte to determine trace levels of strontium and lithium in seawater. This approach, combined with transient isotachophoresis (tITP) pre-concentration, significantly enhances the sensitivity of conventional CZE-UV methods. []
Q9: How else is this compound used in research?
A: this compound acts as a building block in synthesizing complex supramolecular structures. For instance, researchers used it with a bis(aldehyde) building block and iron(II) salts to create a molecular Solomon link, a complex interwoven structure with two 68-membered-ring macrocycles. []
Q10: Can you provide more detail on the Solomon link synthesis using this compound?
A: The synthesis involves reacting this compound with a specific bis(aldehyde), 1, and FeCl2 in DMSO. [] This self-assembly process, influenced by factors like amine structure and concentration, yields a mixture of cyclic tetramer 4 and linear triple helicate 5. [] Notably, using a diamine instead of this compound in this reaction leads to the formation of the Solomon link 6, highlighting the versatility of this approach in creating complex topologies. []
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